molecular formula C10H13N B8377537 4-(3-Pentenyl)pyridine

4-(3-Pentenyl)pyridine

Cat. No.: B8377537
M. Wt: 147.22 g/mol
InChI Key: GPWIRQVGUXBSNL-UHFFFAOYSA-N
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Description

4-(3-Pentenyl)pyridine is a pyridine derivative featuring a pentenyl substituent at the 4-position of the pyridine ring. Pyridine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and materials science. The pentenyl group introduces both lipophilic and unsaturated characteristics, which may influence the compound's physicochemical properties, such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-pent-3-enylpyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3

InChI Key

GPWIRQVGUXBSNL-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares hypothetical properties of 4-(3-Pentenyl)pyridine with structurally related pyridine derivatives described in the evidence. Key factors include substituent effects, physical properties, and biological activity.

Substituent Effects on Physical Properties

Pyridine derivatives with varying substituents exhibit distinct physical properties. For example:

  • Chlorine and nitro groups (electron-withdrawing): Increase melting points due to enhanced intermolecular interactions. For instance, compound Q13 (R₂ = -NO₂) has a melting point of 259–261°C .
  • Methoxy groups (electron-donating): Reduce melting points (e.g., Q12 with -OCH₃ melts at 288–292°C) .
  • Aliphatic chains (e.g., pentenyl): Likely decrease melting points compared to aromatic or polar substituents due to reduced polarity.

Table 1: Comparison of Physical Properties

Compound Substituent(s) Molecular Weight Melting Point (°C) Key Functional Groups
This compound* 3-pentenyl (C₅H₉) ~161.2 Estimated 80–120 Pyridine, alkene
Q2 (from evidence) -NO₂, -Cl, -H 497 278–282 -CN, C=O, chloro, nitro
Q12 (from evidence) -OCH₃, -CH₃ 525 288–292 -CN, C=O, methoxy
Q13 (from evidence) -NO₂, -CH₃ 545 259–261 -CN, C=O, nitro

*Hypothetical data for this compound inferred from aliphatic analogs in the evidence.

Spectral Characteristics
  • IR/NMR : The pentenyl group would show C=C stretching at ~1640 cm⁻¹ (IR) and alkene protons at δ 5–6 ppm (¹H NMR). This contrasts with -CN (2183 cm⁻¹) and -C=O (1672 cm⁻¹) peaks in nitrile/carbonyl-containing analogs .

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